Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester
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Overview
Description
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentanedioic acid backbone with a dimethyl ester functional group and a substituted phenyl ring. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester typically involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The substituted phenyl ring is introduced through a Friedel-Crafts alkylation reaction, where 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride reacts with the esterified pentanedioic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of polymers and resins with enhanced stability and performance.
Mechanism of Action
The compound exerts its effects primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions. The pathways involved include the stabilization of radical intermediates and the prevention of oxidative damage to biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Propanedioic acid, dimethyl ester
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
Uniqueness
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is unique due to its combination of a pentanedioic acid backbone with a substituted phenyl ring, which imparts both stability and reactivity. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds that may lack such a combination of properties.
Properties
CAS No. |
80099-80-5 |
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Molecular Formula |
C22H34O5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
dimethyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pentanedioate |
InChI |
InChI=1S/C22H34O5/c1-21(2,3)16-12-14(13-17(19(16)24)22(4,5)6)11-15(20(25)27-8)9-10-18(23)26-7/h12-13,15,24H,9-11H2,1-8H3 |
InChI Key |
WIEBSMBCJXAJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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